3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound characterized by its unique structural features and potential biological activities. With the molecular formula C7H6ClN2O and a molecular weight of 172.58 g/mol, it falls within the category of pyrrolopyridine derivatives, which are known for their pharmacological significance in medicinal chemistry. This compound has garnered attention for its applications in drug development and biological research.
The compound can be sourced from various chemical suppliers and databases, including Benchchem and PubChem, which provide detailed information on its synthesis, properties, and applications.
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol is classified as a chlorinated pyrrolopyridine. Its classification is essential for understanding its reactivity and potential interactions with biological systems.
The synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from substituted pyridine derivatives, the introduction of a chlorine atom can be achieved through chlorination reactions followed by cyclization to form the pyrrole ring.
The molecular structure of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol features a fused pyrrole and pyridine ring system with a hydroxyl group at position 6 and a chlorine atom at position 3.
This structural configuration contributes to its chemical reactivity and biological properties.
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol undergoes various chemical reactions:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The specific conditions (temperature, solvent) will dictate the major products formed.
The mechanism of action of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with various biological targets such as enzymes and receptors.
The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it could modulate kinase activity or influence signaling pathways related to cancer cell proliferation.
Research indicates that compounds within this class have shown potential anticancer activity by disrupting normal cellular functions through these mechanisms .
Relevant physicochemical data can be analyzed using software tools like ChemBioDraw for drug-likeness predictions based on Lipinski's rule of five.
Research continues to explore its potential applications in drug discovery and material science, particularly focusing on its role as an anticancer agent .
The compound belongs to the pyrrolo[3,2-c]pyridine isomeric series, distinguished by its specific ring fusion pattern where the pyrrole nitrogen is located adjacent to the pyridine nitrogen. This arrangement creates a distinctive electronic distribution across the bicyclic system. The molecule's core pharmacophore comprises:
This specific substitution pattern creates a molecular recognition triad that enables targeted interactions with diverse biological macromolecules. The chlorine atom's strategic position ortho to the bridgehead nitrogen enhances its reactivity in metal-catalyzed cross-coupling reactions, making it superior for diversification compared to unsubstituted analogs. Computational analyses reveal the scaffold's optimal spatial orientation for binding to ATP pockets, with the chlorine atom occupying a hydrophobic cleft while the hydroxy group engages in hydrogen bonding networks. The compound adheres to Lipinski's rule of five parameters with calculated properties (molecular weight: 168.58 g/mol, cLogP: ~1.8, hydrogen bond donors: 2, hydrogen bond acceptors: 2), indicating favorable drug-likeness for lead optimization programs [5] [9].
Table 1: Comparative Analysis of Pyrrolopyridine Isomeric Scaffolds
Scaffold Type | Ring Fusion Pattern | Key Substitution Sites | Representative Bioactive Derivatives |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | [c]-fusion | 3-, 4-, 6- | Antimicrobial leads (MIC: 50 μg/mL) [5] |
Pyrrolo[3,2-b]pyridine | [b]-fusion | 5-, 6- | 5-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-yl)-3-methyl-1-penten-4-yn-3-ol [1] |
Pyrrolo[2,3-b]pyridine | [b]-fusion | 2-, 3- | p38 kinase inhibitors [5] |
Pyrrolo[2,3-c]pyridine | [c]-fusion | 2-, 4- | HIV-1 attachment inhibitors [5] |
The scaffold demonstrates particular promise for addressing neglected tropical diseases (NTDs) where current therapies remain inadequate. Its structural features align with requirements for targeting kinetoplastid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The collaborative Drug Discovery Booster initiative has pioneered virtual screening approaches using pyrrolopyridine cores as seeds for identifying novel antiparasitic agents. This methodology enables rapid exploration of chemical space around the core scaffold across proprietary pharmaceutical libraries, identifying structurally differentiated analogs with improved efficacy profiles. The 3-chloro-6-hydroxy substitution pattern facilitates interactions with parasite-specific targets such as tubulin polymerization machinery and essential kinases not present in mammalian hosts, enabling selective toxicity. Compared to clinical candidates like benznidazole, pyrrolopyridine-based compounds demonstrate enhanced membrane permeability in T. cruzi-infected cells, attributed to their balanced lipophilicity and molecular topology [3] [4].
The halogenated pyrrolo[3,2-c]pyridine system serves as a strategic intermediate for generating chemical libraries targeting NTDs. The chlorine atom enables Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups, while the hydroxy group allows etherification or esterification to modulate solubility and pharmacokinetic properties. These synthetic advantages facilitate rapid generation of structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The scaffold's relatively low molecular weight provides ample opportunity for molecular growth during optimization phases while maintaining drug-like properties. These features position 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol as a versatile starting point for developing novel antiparasitic agents with potential efficacy against drug-resistant strains [3] [4].
The biological profile of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol significantly differs from structurally similar pyrrolopyridine isomers due to electronic and positional variations. When compared to pyrrolo[3,2-b]pyridine analogs, the [3,2-c] isomer demonstrates superior antimicrobial activity against Gram-positive bacteria, attributed to enhanced interactions with bacterial enzymes like glucosamine-6-phosphate synthase. This enzyme, crucial for peptidoglycan biosynthesis, shows preferential binding to the [c]-fused system. Additionally, replacing the hydroxy group with alternative substituents dramatically alters bioactivity profiles:
The 3-chloro substitution specifically enhances activity over unhalogenated counterparts by promoting electron withdrawal from the bicyclic system, increasing hydrogen bond donor capability of the hydroxy group at position 6. Molecular docking studies reveal that 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol forms a stable hydrogen bond network (binding energy: -8.9 kcal/mol) with the active site of glucosamine-6-phosphate synthase, exceeding the binding affinity of [3,2-b] isomers by approximately 1.7 kcal/mol. This enhanced interaction stems from optimal positioning of the chlorine atom within a hydrophobic subpocket adjacent to the catalytic site. The compound's distinct electronic configuration also influences its metabolic stability, with microsomal studies indicating slower dehalogenation compared to iodo-substituted analogs like 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: